REACTION_CXSMILES
|
Cl.C([O:5][CH2:6][CH2:7][O:8][CH2:9][P:10]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11])(=O)C>C(O)C>[CH2:16]([O:15][P:10]([CH2:9][O:8][CH2:7][CH2:6][OH:5])([O:12][CH2:13][CH3:14])=[O:11])[CH3:17]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting clear liquid could be used without purification
|
Type
|
DISTILLATION
|
Details
|
purified by distillation (1.5 mmHg, 128°-132° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)COCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |